molecular formula C9H10ClNO B1592899 3-(2-Chlorophenoxy)azetidine CAS No. 954222-94-7

3-(2-Chlorophenoxy)azetidine

Cat. No. B1592899
CAS RN: 954222-94-7
M. Wt: 183.63 g/mol
InChI Key: UMBZIGKRABBMFL-UHFFFAOYSA-N
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Description

“3-(2-Chlorophenoxy)azetidine” is a chemical compound with the CAS Number: 1188375-01-0 . It has a molecular weight of 220.1 .


Molecular Structure Analysis

The InChI code for “3-(2-Chlorophenoxy)azetidine” is 1S/C9H10ClNO.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H . This indicates the presence of a chlorine atom, a nitrogen atom, and an oxygen atom in the molecule .


Physical And Chemical Properties Analysis

“3-(2-Chlorophenoxy)azetidine” is a powder with a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Functionalized Azetidines

3-(2-Chlorophenoxy)azetidine: is a key intermediate in the synthesis of functionalized azetidines through the aza Paternò–Büchi reaction . This reaction is a [2 + 2] photocycloaddition between an imine and an alkene component, which is one of the most efficient methods to synthesize azetidines with various functional groups. These functionalized azetidines are valuable in the development of new pharmaceuticals and complex organic molecules.

Ring-Opening Polymerization

The compound serves as a monomer for anionic and cationic ring-opening polymerization . The polymers derived from this process have numerous applications, including antibacterial and antimicrobial coatings , CO2 adsorption , chelation , materials templating , and non-viral gene transfection . This highlights the compound’s versatility in creating materials with a wide range of desirable properties.

Asymmetric Catalysis

3-(2-Chlorophenoxy)azetidine: is used in asymmetric catalysis . Chiral azetidine-derived ligands and organocatalysts, developed from this compound, are utilized to induce asymmetry in various chemical reactions. These include Friedel-Crafts alkylations , Henry reactions , and Michael-type reactions , which are pivotal in synthesizing enantiomerically pure substances for pharmaceutical applications.

Pharmaceutical Drug Development

The incorporation of 3-(2-Chlorophenoxy)azetidine into drug scaffolds can result in improved pharmacokinetic properties . This can lead to the development of drugs with better absorption, distribution, metabolism, and excretion profiles, which is crucial for the efficacy and safety of pharmaceuticals.

Safety And Hazards

The safety information for “3-(2-Chlorophenoxy)azetidine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Azetidines, such as “3-(2-Chlorophenoxy)azetidine”, have shown potential in various fields, including peptidomimetic and nucleic acid chemistry . They are also considered important in the synthesis of complex natural products . Future research may focus on overcoming the challenges in their synthesis and exploring their potential applications .

properties

IUPAC Name

3-(2-chlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBZIGKRABBMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647897
Record name 3-(2-Chlorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenoxy)azetidine

CAS RN

954222-94-7
Record name 3-(2-Chlorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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